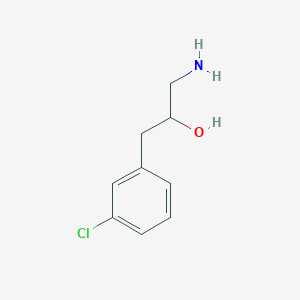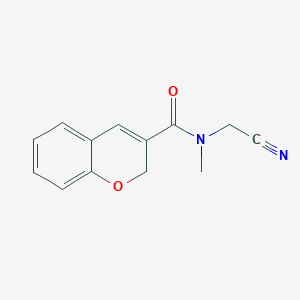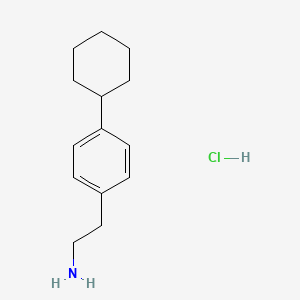![molecular formula C10H16N2O3 B2749602 N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide CAS No. 2179819-22-6](/img/structure/B2749602.png)
N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide, also known as PMMA, is a synthetic compound that belongs to the family of amphetamines. It was first synthesized in the 1970s as a potential replacement for MDMA (ecstasy) due to its similar effects on the central nervous system. However, PMMA has since been found to be much more dangerous than MDMA, with a higher potential for toxicity and overdose.
Wirkmechanismus
N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide works by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to feelings of euphoria, increased energy, and heightened mood. However, N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide has been found to be much less selective in its action than MDMA, leading to a higher potential for toxicity and overdose.
Biochemical and Physiological Effects:
N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide has been found to have a number of biochemical and physiological effects on the body. It can cause increased heart rate, blood pressure, and body temperature, as well as dehydration, muscle tension, and jaw clenching. In severe cases, N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide can lead to seizures, coma, and death.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide has both advantages and limitations for lab experiments. One advantage is its ability to increase neurotransmitter release and reuptake, allowing researchers to study the effects of amphetamines on the central nervous system. However, its high potential for toxicity and overdose make it a risky substance to work with, and caution must be taken to ensure the safety of researchers.
Zukünftige Richtungen
There are a number of future directions for research on N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide. One area of interest is its potential use as a tool for studying the effects of amphetamines on the brain, including their impact on neurotransmitter release and reuptake. Another area of interest is the development of safer and more selective compounds that can be used in place of N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide for these types of studies. Additionally, further research is needed to better understand the long-term effects of N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide use and its potential for addiction.
Synthesemethoden
N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-morpholin-2-ylbutan-2-one with acetic anhydride to form 4-acetoxy-N-morpholin-2-ylbutan-2-one. This intermediate is then reacted with propionic anhydride to form N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide has been studied for its potential use as a research tool in neuroscience and pharmacology. Specifically, it has been used to study the effects of amphetamines on the central nervous system, including their impact on neurotransmitter release and reuptake.
Eigenschaften
IUPAC Name |
N-[(4-prop-2-enoylmorpholin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-10(14)12-4-5-15-9(7-12)6-11-8(2)13/h3,9H,1,4-7H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYDKSUNOAALGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(CCO1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2749521.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2749522.png)
![ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2749523.png)




![4-benzoyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2749531.png)

![N-(3-chlorophenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2749537.png)
![2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2749538.png)
![4-methoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2749540.png)